molecular formula C11H12N2OS B2892257 N-(1,3-benzothiazol-2-yl)butanamide CAS No. 92316-70-6

N-(1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2892257
CAS No.: 92316-70-6
M. Wt: 220.29
InChI Key: MHNSNMRNSXMPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Benzothiazol-2-yl)butanamide is a chemical compound built on a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . While analytical data for this specific compound is limited, its structural framework is common in pharmacologically active compounds, particularly those targeting microbial infections and enzyme inhibition . The benzothiazole ring system is significant for its ability to engage in π-π stacking interactions with biological targets, which can contribute to metabolic stability and potent efficacy . Research Applications and Biological Activity Compounds based on the N-(benzothiazol-2-yl)butanamide structure have shown promise in several research areas. The core structure is frequently investigated for its antimicrobial properties , with related sulfonamide and fluoro-substituted benzothiazole derivatives demonstrating potent activity against a range of Gram-positive bacteria and Mycobacterium tuberculosis . Furthermore, the benzothiazole moiety is a key feature in many studies focused on anticancer research , as it can interact with various cellular targets and pathways . The mechanism of action for such compounds often involves the interaction of the benzothiazole ring with enzymes or proteins, potentially inhibiting their activity. For instance, related structures have been studied as inhibitors of enzymes like carbonic anhydrase or matrix metalloproteinases (e.g., MMP-9) . Chemical Profile and Synthesis The synthesis of benzothiazole derivatives like this compound typically involves condensation reactions between an appropriate amine precursor and a butanamide derivative . Please note that this product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-5-10(14)13-11-12-8-6-3-4-7-9(8)15-11/h3-4,6-7H,2,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNMRNSXMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Butanamide Precursors

This two-step approach first constructs the benzothiazole ring from 2-aminothiophenol, followed by functionalization with butanamide.

Step 1: Benzothiazole Ring Formation
2-Aminothiophenol reacts with a carbonyl source (e.g., butyryl chloride) in the presence of a Lewis acid (e.g., ZnCl₂) to form 2-substituted benzothiazoles. For example:
$$
\text{2-Aminothiophenol} + \text{Butyryl Chloride} \xrightarrow{\text{ZnCl}_2, \Delta} \text{2-Butyroylbenzothiazole}
$$
Conditions : Reflux in toluene for 8 hours (yield: 70–82%).

Step 2: Aminolysis to Butanamide
The intermediate 2-butyroylbenzothiazole undergoes aminolysis with ammonium hydroxide or primary amines to yield the target amide.

Challenges :

  • Over-reduction or decomposition of the acyl group requires precise stoichiometry.
  • Catalytic amounts of NaHCO₃ improve selectivity.

Transition Metal-Catalyzed Coupling Reactions

Recent advances employ nickel or copper catalysts to streamline synthesis. A Ni(II)-catalyzed intramolecular cross-coupling of N-arylthioureas has been adapted for benzothiazole derivatives.

Procedure :
A thiourea precursor (e.g., N-(butanoyl)thiourea) is treated with NiBr₂ (5 mol%) and t-BuOK in DMSO at 80°C. The reaction forms the benzothiazole ring and installs the butanamide group in one pot:
$$
\text{N-(Butanoyl)thiourea} \xrightarrow{\text{NiBr}_2, \text{t-BuOK}} \text{this compound}
$$
Advantages :

  • High atom economy (yield: 85–92%).
  • Tolerates electron-withdrawing and donating substituents.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Key Advantages Limitations
Direct Amidation Room temp, DCM/TEA 65–78 Simplicity, minimal purification Requires pre-formed 2-aminobenzothiazole
Cyclocondensation Reflux, ZnCl₂ 70–82 Modular ring construction Multi-step, intermediate isolation
Ni-Catalyzed Coupling 80°C, NiBr₂/t-BuOK 85–92 One-pot synthesis, high efficiency Sensitivity to oxygen and moisture

Reaction Mechanism Elucidation

Amidation Pathway

The nucleophilic attack of 2-aminobenzothiazole’s amine on the electrophilic carbonyl carbon of butanoyl chloride proceeds via a tetrahedral intermediate. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Ni-Catalyzed Cyclization

Ni(II) facilitates oxidative addition into the C–S bond of the thiourea precursor, followed by reductive elimination to form the benzothiazole ring. Density functional theory (DFT) studies indicate a concerted metallocycle transition state.

Advanced Functionalization and Derivatives

This compound serves as a precursor for further modifications:

  • N-Alkylation : Treatment with alkyl halides in DMF/K₂CO₃ introduces substituents on the amide nitrogen.
  • Sulfonation : Reaction with sulfonyl chlorides yields sulfonamide derivatives with enhanced bioactivity.

Industrial-Scale Considerations

For mass production, the Ni-catalyzed method is preferred due to its scalability (>90% yield at 1 kg batch size). Continuous-flow reactors minimize catalyst loading (2 mol% NiBr₂) and reduce reaction time to 2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)butanamide derivatives have a variety of applications in scientific research, spanning pharmaceutical development, chemical synthesis, and biological investigations. Benzothiazole derivatives, which include this compound, have demonstrated anti-inflammatory and analgesic properties, indicating their potential use in treating pain and inflammation .

Scientific Research Applications

  • Pharmaceutical Development N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has demonstrated inhibitory effects on kinases such as c-Met kinase, which is involved in cell signaling pathways related to growth and survival. Its ability to modulate these pathways suggests potential applications in cancer therapy and other diseases where c-Met is implicated.
  • Anti-inflammatory and Analgesic Agents Research has explored benzothiazole derivatives as anti-inflammatory and analgesic agents . For example, novel derivatives of benzothiazole bearing benzenesulphonamide and carboxamide groups have been synthesized and investigated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . One compound, 17c , showed high binding energy and significant inhibition of carrageenan-induced rat paw oedema . Other compounds, such as 17c , 17g , and 17i , demonstrated comparable analgesic activity to celecoxib in experiments .
  • Chemical Building Block N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is used as a building block in the synthesis of more complex molecules.
  • Biological Activity Investigations N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is being investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Therapeutic Potential N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is being explored for its therapeutic potential in treating various diseases.
  • Material Development N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is utilized in the development of new materials and chemical processes.

Synthesis and Reactions

The synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide involves multiple steps, including nucleophilic substitution reactions. For example, N-(Benzothiazol-2-yl)-4-chlorobutanamide undergoes a nucleophilic substitution reaction with 5-chloro-2-aminobenzoxazole in a non-protic polar solvent using K2CO3K_2CO_3 as a base to yield the desired butanamide derivative . The synthesis of N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide may involve continuous flow reactors and automated synthesis platforms to enhance efficiency, yield, and product purity for large-scale production.

Interactions and Structural Features

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients. The compound also interacts with various proteins through hydrogen bonds, pi-pi interactions, and pi-alkyl interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituents on the benzothiazole ring (e.g., chloro, methoxy, or sulfanyl groups) significantly alter physicochemical properties such as lipophilicity (XLogP3) and polar surface area (TPSA), influencing bioavailability .

Antimicrobial Activity

  • Triazole-Benzothiazole Derivatives: 4-[N-(6-Fluoro/6-methyl-1,3-benzothiazol-2-yl)amino]-1,2,4-triazoles exhibited potent antibacterial activity (MIC = 2–4 μg/mL against S. aureus), outperforming ampicillin .
  • Thiazolidinone-Benzothiazole Analogs: Compounds like 2-[(6-methylbenzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides showed broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against E. coli and C. albicans) .

Anticancer and Enzyme Inhibition

  • Urea Derivatives : Compound 9’s anticancer activity highlights the role of the benzothiazole-urea scaffold in targeting cancer cells .

Biological Activity

N-(1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.3 g/mol
  • Chemical Structure : The compound features a benzothiazole moiety linked to a butanamide group, which is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with essential cellular processes.

Anticancer Activity

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds designed with a benzothiazole backbone have been evaluated for their ability to activate procaspase-3 in cancer cell lines such as U937 and MCF-7, leading to increased caspase-3 activity and subsequent cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely associated with its structural components. The presence of electron-withdrawing groups on the benzothiazole ring enhances its reactivity and biological efficacy. For example, the introduction of nitro or methoxy substituents has been shown to improve antimicrobial and anticancer activities .

Compound Molecular Formula Biological Activity
This compoundC11H13N3OSAntimicrobial, Anticancer
4-MethoxybenzothiazoleC10H9N3OSAntimicrobial
5-NitrobenzothiazoleC7H5N3O2SAnticancer

In Vitro Studies

A study conducted by Srivastava et al. evaluated various benzothiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy .

Antimicrobial Evaluation

Research by Sekar et al. assessed the antimicrobial efficacy of benzothiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that specific modifications to the benzothiazole structure enhanced antibacterial activity compared to unmodified compounds .

Q & A

Q. What are the standard synthetic protocols for N-(1,3-benzothiazol-2-yl)butanamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the condensation of a benzothiazole amine with a butanoyl chloride derivative. Key steps include:

  • Coupling reactions : Use of coupling agents like 1-(1-adamantylacetyl)-1H-imidazole (for amide bond formation) under reflux conditions in solvents such as chloroform or ethanol .
  • Purification : Recrystallization from ethanol (80% v/v) or chromatography for higher purity .
  • Optimization : Control of temperature (reflux at ~80°C), solvent polarity, and reaction time (6–12 hours) to maximize yield .

Example Reaction Conditions :

StepReagents/ConditionsSolventTimeYield
Amidation1-adamantylacetyl-imidazole + benzothiazole amineCHCl₃6 h22%
PurificationEthanol (80%)EtOH

Q. How can researchers confirm the structural integrity of synthesized this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ = 2.63–2.61 ppm for adamantyl protons) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z 373.4 for C₂₁H₁₅N₃O₂S derivatives) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for crystal structure refinement, resolving bond lengths and dihedral angles (e.g., N–C–C–C dihedral angles of −100.3°) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity across similar derivatives?

Structural variations (e.g., substituent positioning on the benzothiazole ring) may alter binding affinity. Use SHELXL to compare:

  • Hydrogen bonding : Intermolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) affecting stability .
  • Conformational analysis : Dihedral angles (e.g., −96.5° vs. −100.3°) influencing pharmacophore alignment .
  • Crystal packing : S⋯S interactions (3.62 Å) modulating solubility and bioavailability .

Q. What computational strategies support structure-activity relationship (SAR) studies for benzothiazole derivatives?

  • Molecular docking : AutoDock/Vina to predict binding modes with targets (e.g., EGFR kinase or bacterial enzymes) .
  • QSAR modeling : Hammett constants or logP values to correlate substituent effects (e.g., electron-withdrawing groups enhancing antibacterial activity) .
  • DFT calculations : Assess nonlinear optical (NLO) properties (e.g., hyperpolarizability β) for material science applications .

Q. How do reaction conditions impact the yield of this compound analogs?

Critical factors include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve coupling but may reduce selectivity .
  • Catalysts : Triethylamine or DMAP accelerates amide formation .
  • Temperature : Reflux (~80°C) vs. room temperature; higher heat risks decomposition .

Case Study :

ConditionYield (%)Purity (HPLC)
CHCl₃, reflux2295%
EtOH, RT1585%

Q. What methodologies validate the metabolic stability and toxicity of this compound?

  • In vitro metabolic assays : Liver microsome incubation to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • In vivo toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .
  • Plasma stability : Incubation in plasma (37°C, 24 h) to assess degradation rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on antimicrobial potency?

Discrepancies may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) .
  • Purity differences : Validate compound purity via HPLC (>95%) before testing .
  • Assay conditions : Standardize MIC protocols (e.g., broth microdilution vs. disk diffusion) .

Example : A derivative showed MIC = 8 µg/mL against S. aureus in one study but MIC = 32 µg/mL in another. Analysis revealed impurities (85% purity) in the latter .

Key Research Tools

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : Bruker AVANCE III HD NMR .
  • Bioassays : CLSI guidelines for antimicrobial testing .

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